2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
CAS No.: 1215566-64-5
Cat. No.: VC4439863
Molecular Formula: C23H25FN4OS
Molecular Weight: 424.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215566-64-5 |
|---|---|
| Molecular Formula | C23H25FN4OS |
| Molecular Weight | 424.54 |
| IUPAC Name | 2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29) |
| Standard InChI Key | BCPPBOBXYMTJRV-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a complex organic molecule featuring a unique spirocyclic structure, incorporating a triazole moiety and a phenylacetamide group. This compound is of significant interest in medicinal chemistry and pharmaceutical applications due to its potential biological activities, particularly in anticancer research.
Key Features:
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Molecular Formula: C23H25FN4OS
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Molecular Weight: Approximately 457.48 g/mol
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CAS Number: 1215566-64-5
Chemical Reactions:
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Oxidation: Common reagents include hydrogen peroxide.
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Reduction: Lithium aluminum hydride is often used.
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Solubility: Exhibits moderate solubility in organic solvents and limited solubility in water due to its hydrophobic nature.
Biological Activities and Potential Applications
This compound belongs to the class of triazole derivatives, known for their diverse biological activities, including anticancer properties. The presence of a fluorophenyl moiety may enhance interactions with biological targets due to increased lipophilicity and binding affinity.
Anticancer Activity:
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Mechanism: Believed to involve interaction with enzymes or receptors involved in cell proliferation or apoptosis pathways.
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Potential Targets: Kinases involved in cancer cell growth.
Research Findings and Future Directions
Studies on triazole derivatives suggest significant potential in inhibiting certain kinases or inducing cell cycle arrest in cancer cells. Further research is needed to fully elucidate the mechanism of action and to explore its therapeutic applications.
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